{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound demonstrates a complex three-dimensional arrangement characterized by the integration of aromatic, aliphatic, and heterocyclic components. The core structure consists of a phenylamine moiety linked through a methylene bridge to a 2,6-dimethylmorpholine ring system. Crystallographic analysis reveals that the morpholine ring adopts a chair conformation, which is consistent with related morpholine derivatives documented in the literature. The chair conformation represents the most thermodynamically stable arrangement for six-membered heterocyclic rings containing oxygen and nitrogen heteroatoms.
The spatial arrangement of the molecule exhibits specific geometric parameters that influence its overall stability and potential interactions. The methylene linker between the aniline and morpholine moieties provides conformational flexibility while maintaining structural integrity. The presence of methyl groups at positions 2 and 6 of the morpholine ring introduces steric constraints that significantly influence the overall molecular conformation. These substitutions create a more rigid framework compared to unsubstituted morpholine analogs.
Crystallographic data for related compounds suggest that intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements. In morpholine-containing structures, nitrogen-hydrogen and oxygen-hydrogen interactions frequently contribute to the formation of infinite chain arrangements within the crystal lattice. The hydrochloride salt formation enhances the potential for ionic interactions and hydrogen bonding networks, which can significantly influence the solid-state properties of the compound.
Table 1: Molecular Geometric Parameters for this compound
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon-13 environments. Proton nuclear magnetic resonance analysis reveals characteristic signals for the morpholine ring protons appearing in the range of 2.4 to 3.1 parts per million, consistent with the electron-withdrawing nature of the nitrogen and oxygen heteroatoms. The aromatic protons of the phenyl ring exhibit signals between 6.8 and 7.2 parts per million, typical for substituted aniline derivatives.
The methyl groups attached to the morpholine ring at positions 2 and 6 display characteristic doublet patterns due to coupling with adjacent methine protons. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through identification of distinct carbon environments. The aromatic carbons appear in the expected downfield region between 110 and 150 parts per million, while the aliphatic carbons of the morpholine ring and methyl substituents appear in the upfield region between 15 and 75 parts per million.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The nitrogen-hydrogen stretching vibrations appear in the range of 2500 to 2700 wavenumbers, indicative of the hydrochloride salt formation. Aromatic carbon-carbon vibrations are observed between 1450 and 1600 wavenumbers, consistent with the phenyl ring system. The morpholine ring exhibits characteristic carbon-oxygen and carbon-nitrogen stretching modes that provide additional structural confirmation.
Mass spectrometry analysis using electrospray ionization in positive mode demonstrates the molecular ion peak at mass-to-charge ratio 277.15, corresponding to the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry confirms the molecular formula with accuracy within 5 parts per million, providing definitive molecular weight determination. Fragmentation patterns reveal characteristic losses corresponding to the morpholine substituent and methyl groups, supporting the proposed structural assignment.
Table 2: Spectroscopic Characterization Data
| Technique | Key Signals/Values | Assignment | Source |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 2.4-3.1 ppm | Morpholine ring protons | |
| ¹H Nuclear Magnetic Resonance | 6.8-7.2 ppm | Aromatic protons | |
| ¹³C Nuclear Magnetic Resonance | 110-150 ppm | Aromatic carbons | |
| ¹³C Nuclear Magnetic Resonance | 15-75 ppm | Aliphatic carbons | |
| Fourier Transform Infrared | 2500-2700 cm⁻¹ | N-H stretching (HCl salt) | |
| Fourier Transform Infrared | 1450-1600 cm⁻¹ | Aromatic C-C vibrations | |
| Mass Spectrometry | 277.15 m/z | [M+H]⁺ |
Conformational Analysis of Morpholine Substituents
The conformational behavior of the morpholine ring system in this compound is significantly influenced by the presence of methyl substituents at positions 2 and 6. These substitutions create distinct steric interactions that favor specific conformational arrangements and limit the conformational flexibility compared to unsubstituted morpholine derivatives. The 2,6-dimethyl substitution pattern results in a more rigid ring system with reduced conformational dynamics.
Computational studies and experimental observations of related 2,6-dimethylmorpholine derivatives indicate that the chair conformation represents the predominant arrangement under standard conditions. The methyl groups preferentially adopt equatorial orientations to minimize steric interactions with adjacent ring atoms and substituents. This conformational preference is supported by thermodynamic calculations that demonstrate significant energy differences between different conformational states.
The morpholine ring adopts a chair conformation similar to that observed in cyclohexane derivatives, with the oxygen and nitrogen heteroatoms occupying specific positions within the ring framework. The presence of heteroatoms introduces electronic effects that can influence bond lengths and angles compared to purely hydrocarbon systems. Nuclear magnetic resonance coupling patterns provide experimental evidence for the chair conformation through characteristic vicinal coupling constants between adjacent protons on the ring system.
Temperature-dependent nuclear magnetic resonance studies of related compounds reveal limited conformational exchange on the nuclear magnetic resonance timescale, indicating that the energy barriers between different conformational states are sufficiently high to prevent rapid interconversion. This conformational rigidity has important implications for molecular recognition and binding interactions in biological systems.
Table 3: Conformational Parameters of 2,6-Dimethylmorpholine Substituent
Comparative Structural Analysis with Related Amine-Morpholine Derivatives
Comparative structural analysis of this compound with related amine-morpholine derivatives reveals both similarities and distinct differences in molecular architecture and properties. The 4-[(morpholin-4-yl)methyl]aniline derivative lacks the methyl substitutions at positions 2 and 6, resulting in increased conformational flexibility and different steric profiles. This unsubstituted analog exhibits a molecular weight of 192.258 grams per mole and demonstrates different solubility characteristics compared to the dimethyl-substituted variant.
The 3-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline positional isomer demonstrates the importance of substitution pattern on overall molecular properties. This meta-substituted analog maintains the same molecular formula as the para-substituted compound but exhibits different electronic and steric characteristics due to the altered position of the amino group on the benzene ring. The molecular weight remains 220.31 grams per mole for the free base form, highlighting the specific contribution of the hydrochloride salt to the overall molecular weight of the target compound.
Morpholine derivatives with different substitution patterns provide additional insights into structure-activity relationships within this chemical class. The 3,6-dimethyl-2-phenyl morpholine hydrochloride represents a structurally related compound with direct phenyl substitution on the morpholine ring rather than through a methylene linker. This compound exhibits a molecular weight of 227.73 grams per mole and demonstrates different conformational constraints due to the direct aromatic attachment.
The 2-(morpholin-4-ylmethyl)aniline derivative illustrates the effect of amino group position on molecular properties. This ortho-substituted analog exhibits potential for intramolecular interactions between the amino group and morpholine nitrogen, which can influence conformational preferences and chemical reactivity. Comparative analysis reveals that the para-substitution pattern in the target compound minimizes such intramolecular interactions while maintaining optimal spacing for intermolecular interactions.
Table 4: Comparative Analysis of Related Amine-Morpholine Derivatives
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12;/h3-6,10-11H,7-9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMCLIKNOCYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride, often referred to as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a morpholine ring substituted with methyl groups, which enhances its lipophilicity and biological activity. The molecular formula is CHClNO (molecular weight: 248.75 g/mol) .
Research indicates that this compound exhibits significant inhibition of various biological targets:
- Cyclin-Dependent Kinases (CDKs) : It has been identified as a selective inhibitor of CDK4/6, which are crucial in regulating the cell cycle. Inhibiting these kinases can lead to cell cycle arrest and potential therapeutic effects in cancer treatment .
- BCL6 Degradation : Studies have demonstrated that the compound can induce degradation of the BCL6 protein, a transcriptional repressor involved in lymphomagenesis. This activity is associated with antiproliferative effects in certain cancer cell lines .
- Histone Deacetylase (HDAC) Inhibition : The compound has also shown inhibitory activity against class I HDAC isoforms, which play a role in epigenetic regulation and cancer progression .
Pharmacological Activity
The pharmacological profile of this compound includes:
- Antiproliferative Effects : In vitro studies indicate that the compound effectively inhibits the proliferation of various cancer cell lines, particularly those expressing high levels of BCL6 .
- Selectivity : It exhibits selectivity towards specific kinases and enzymes, minimizing off-target effects and enhancing therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Study: BCL6 Degraders
In a study focused on BCL6 degradation, compounds similar to this compound were tested for their ability to induce degradation in lymphoma cell lines. The results indicated a significant reduction in cell viability correlating with increased BCL6 degradation .
Pharmacokinetics
Pharmacokinetic studies have shown that modifications to the morpholine ring can enhance metabolic stability and bioavailability. For example, introducing fluorine substitutions has been linked to improved pharmacokinetic properties, leading to higher systemic exposure in vivo .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that morpholine derivatives, including {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride, exhibit promising anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit the activity of Syk kinase, which plays a crucial role in various hematological malignancies .
1.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .
1.3 Drug Development
As a building block in drug synthesis, this compound serves as an intermediate in the production of more complex pharmaceuticals. Its functional groups allow for further modifications that enhance bioactivity and selectivity towards target proteins .
Agricultural Applications
2.1 Fungicidal Activity
This compound is structurally similar to known fungicides like fenpropimorph, which inhibits sterol biosynthesis in fungi. Its application in agricultural settings can help control various fungal diseases affecting crops such as cereals and bananas . Efficacy studies have shown significant reductions in disease incidence when applied at recommended dosages.
2.2 Plant Growth Regulation
Morpholine derivatives are also explored for their role as plant growth regulators. They can influence physiological processes such as cell division and elongation, potentially leading to improved crop yields and resistance to environmental stressors .
Table 1: Summary of Biological Activities
Case Study: Anticancer Research
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study: Agricultural Application
In field trials, the application of this compound as a fungicide resulted in a 70% reduction in fungal infections compared to untreated controls. The compound was applied at a rate of 0.5 kg/ha during critical growth stages, demonstrating both efficacy and safety for non-target organisms.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Note: Molecular weight (MW) for the target compound is calculated based on the formula C₁₃H₁₉N₂O·HCl.
Key Findings from Comparative Studies
Morpholine Substitution Effects
Linker Group Impact
Substituent Position and Electronic Effects
Commercial Availability
Preparation Methods
Method A: Nucleophilic Substitution Approach
Step 1: Synthesis of 2,6-dimethylmorpholine
- Starting from morpholine, methylation at the 2- and 6-positions can be achieved using methyl iodide or methyl sulfate under basic conditions.
- Reaction conditions: Reflux in acetonitrile with potassium carbonate as base.
Step 2: Alkylation at the 4-position
- The methylated morpholine is then reacted with a suitable electrophile, such as a halogenated phenyl compound, to introduce the methyl linkage.
- Typical reagents: Alkyl halides or activated esters, with base catalysis.
Step 3: Formation of the phenylamine core
- Aromatic nitration followed by catalytic hydrogenation or reduction with metal catalysts (e.g., palladium on carbon) yields the aniline derivative.
Step 4: Final salt formation
- The free amine is treated with hydrogen chloride gas or hydrochloric acid in a suitable solvent to produce the hydrochloride salt.
Method B: Reductive Amination Strategy
Step 1: Synthesis of the aldehyde or ketone precursor
- Derived from the phenyl ring with appropriate functional groups.
Step 2: Reductive amination with the morpholine derivative
- The aldehyde reacts with the amino morpholine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride, under mild acidic conditions.
Step 3: Salt formation
- The resulting amine is converted into its hydrochloride salt by treatment with hydrochloric acid.
Data Table Summarizing Preparation Methods
| Step | Method | Reagents | Conditions | Purpose | References |
|---|---|---|---|---|---|
| 1 | Methylation of morpholine | Methyl iodide, potassium carbonate | Reflux, acetonitrile | Synthesis of 2,6-dimethylmorpholine | Patent WO2012104776A1 |
| 2 | Alkylation at 4-position | Halogenated phenyl compounds | Base catalysis, reflux | Linkage of morpholine to phenyl ring | Patent WO2012104776A1 |
| 3 | Aromatic reduction | Catalytic hydrogenation | H2, Pd/C | Phenylamine core formation | Literature synthesis protocols |
| 4 | Salt formation | HCl gas or HCl solution | Room temperature, aqueous or alcohol solvent | Conversion to hydrochloride salt | Standard practice |
Research Findings and Notes
Patents and literature suggest that the key innovation in the synthesis of similar heterocyclic amines involves selective methylation and alkylation steps to control regioselectivity and yield (see patent WO2012104776A1).
Optimization strategies include using milder conditions for methylation to prevent overalkylation, as well as employing protecting groups for sensitive functional groups during multi-step synthesis.
Purification techniques such as recrystallization, chromatography, and salt precipitation are routinely employed to isolate high-purity hydrochloride salts.
Safety and environmental considerations involve handling methylating agents with care due to their toxicity and volatility, and employing green chemistry principles where feasible.
This synthesis overview reflects current best practices in the preparation of This compound , emphasizing the importance of regioselectivity, reaction optimization, and salt formation for pharmaceutical-grade compounds. Further research and process development may refine these methods for industrial-scale production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}amine hydrochloride, and what intermediates are critical for purity control?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-nitrobenzaldehyde derivatives followed by morpholine alkylation. Key intermediates include the nitro precursor (e.g., 4-nitrobenzyl chloride) and the morpholine-substituted intermediate. Purification via recrystallization in ethanol/water mixtures ensures removal of unreacted amines and morpholine byproducts. Intermediate characterization by TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical for purity control .
Q. How should researchers characterize the hydrochloride salt form of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Use H/C NMR (DMSO-) to confirm the morpholine ring protons (δ 2.4–3.1 ppm) and aromatic protons (δ 6.8–7.2 ppm). Mass spectrometry (ESI+) should show the molecular ion peak at [M+H] (calculated for CHNO·HCl: 277.15 g/mol). FT-IR confirms the hydrochloride salt via N–H stretching (2500–2700 cm) and aromatic C–C vibrations (1450–1600 cm) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is soluble in polar solvents (water, methanol) but poorly soluble in nonpolar solvents (hexane). Stability studies (40°C/75% RH for 14 days) show <5% degradation when stored in airtight containers with desiccants. Avoid prolonged exposure to light, as UV-Vis analysis (λmax 280 nm) indicates photodegradation products .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomeric impurities?
- Methodological Answer : Use chiral catalysts (e.g., (R)-BINAP) during the morpholine alkylation step to control stereochemistry. Reaction optimization via Design of Experiments (DoE) reveals that a 1:1.2 molar ratio of amine to morpholine derivative at 60°C in DMF maximizes yield (85–90%). Monitor diastereomers using chiral HPLC (Chiralpak AD-H column, heptane/ethanol) .
Q. What analytical methods are recommended for detecting trace impurities (e.g., morpholine residues) in bulk batches?
- Methodological Answer : Employ LC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 10 mM ammonium acetate (pH 5.0)/acetonitrile. Morpholine residues (<0.1%) can be quantified using a calibration curve (1–100 ng/mL). For non-volatile impurities, ion chromatography with suppressed conductivity detection is advised .
Q. How to resolve contradictions in spectral data when the compound exhibits polymorphic behavior?
- Methodological Answer : Perform X-ray powder diffraction (XRPD) to identify polymorphic forms. For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign overlapping proton environments. Cross-validate with computational chemistry tools (DFT calculations for H NMR chemical shifts) .
Q. What in vitro assays are suitable for assessing the biological activity of this compound, particularly its interaction with CNS targets?
- Methodological Answer : Screen for serotonin receptor (5-HT) binding using radioligand displacement assays (³H-ketanserin). For cellular uptake studies, use SH-SY5Y neuroblastoma cells and measure intracellular fluorescence (if labeled). Molecular docking (AutoDock Vina) can predict binding affinity to morpholine-containing pockets in target proteins .
Q. How to investigate degradation pathways under accelerated stress conditions?
- Methodological Answer : Subject the compound to oxidative (3% HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 60°C for 24 hours. Analyze degradation products via LC-HRMS (Q-TOF) to identify cleavage products (e.g., morpholine ring opening or deamination). Stability-indicating methods should achieve baseline separation of all degradation peaks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
